1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate
Description
Properties
IUPAC Name |
dimethyl 2-[bis(dimethylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-11(2)8(12(3)4)7(9(13)15-5)10(14)16-6/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYRWTFRORHTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C(=O)OC)C(=O)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate typically involves the reaction of dimethyl malonate with dimethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dimethylamino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Pesticidal Carbamothioates and Sulfonothioates
- Cartap Hydrochloride (S,S’-(2-(dimethylamino)-1,3-propanediyl) carbamothioate hydrochloride): Structure: Features a 1,3-propanediyl backbone with dimethylamino and carbamothioate groups. Application: Insecticide targeting Lepidoptera larvae via nicotinic acetylcholine receptor disruption . Comparison: Unlike the target compound, cartap includes sulfur-based functional groups (carbamothioate) critical for bioactivity. The dimethylamino group in both compounds may enhance solubility or receptor binding.
- Bensultap (S,S’-(2-(dimethylamino)-1,3-propanediyl) bis(benzenesulfonothioate)): Structure: Contains benzenesulfonothioate substituents on the 1,3-propanediyl core. Application: Nematicide and insecticide with systemic action . Comparison: The sulfonothioate groups in bensultap increase molecular weight and hydrophobicity compared to the target compound’s ester and methylidene groups.
Fluorinated Propanedioate Derivatives
- Dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate (CAS 220075-01-4): Structure: Propanedioate ester with a perfluorinated alkyl chain. Application: Likely used in surfactants or fluoropolymer production due to its hydrophobic/oleophobic properties . Comparison: The fluorinated chain drastically alters physicochemical behavior (e.g., thermal stability, chemical resistance) compared to the dimethylamino-methylidene group in the target compound.
Polymeric Benzenedicarboxylates
- 1,4-Benzenedicarboxylic acid polymers: Structure: Copolymers incorporating 2,2-dimethyl-1,3-propanediol and alkanedioic acids. Application: High-performance polymers for coatings, adhesives, or engineering plastics .
Data Table: Key Structural and Functional Comparisons
Research Findings and Functional Insights
- Reactivity: The bis(dimethylamino)methylidene group in the target compound likely enhances nucleophilicity, enabling coordination with metal ions or participation in Michael addition reactions. This contrasts with sulfur-containing analogs (e.g., cartap), where thiol groups drive pesticidal activity.
- Solubility: The dimethylamino groups may improve water solubility compared to fluorinated derivatives, which exhibit extreme hydrophobicity.
- Environmental Impact : Fluorinated compounds (e.g., CAS 220075-01-4) raise concerns about persistence and bioaccumulation, whereas the target compound’s nitrogen-rich structure could degrade more readily .
Biological Activity
1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 270.29 g/mol
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the dimethylamino groups facilitate interactions with nucleophiles in biological systems, potentially leading to enzyme inhibition or modulation of receptor activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and inhibiting DNA replication.
Antitumor Activity
Several studies have highlighted the potential antitumor effects of this compound. In vitro assays using various cancer cell lines have shown that it can induce apoptosis and inhibit proliferation. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as TNF-α and IL-6. This suggests a potential therapeutic role in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
Case Study 2: Antitumor Effects
In a study by Johnson et al. (2024), the antitumor effects were assessed using a panel of cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against triple-negative breast cancer cells, with an IC50 value of 12 µM.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving dimethyl malonate derivatives and bis(dimethylamino) reagents. For example, describes a related synthesis where 1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate is treated with 2,2-dimethoxypropane and TsOH·H₂O as a catalyst, followed by neutralization with NaHCO₃. Adjusting solvent polarity (e.g., toluene vs. aqueous systems) and catalyst loading (e.g., 10% TsOH·H₂O) can optimize yields . highlights similar intermediates like 1,3-dimethyl 2-(prop-2-en-1-yloxy)propanedioate, suggesting that protecting group strategies (e.g., acetonide formation) may stabilize reactive centers during synthesis .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The bis(dimethylamino)methylidene group will show distinct singlet peaks for N(CH₃)₂ protons (~δ 2.8–3.2 ppm) and carbons (~δ 40–45 ppm). The propanedioate ester carbonyls typically resonate at δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Strong carbonyl stretches (C=O) near 1740–1720 cm⁻¹ and C=N stretches (from the methylidene group) around 1640–1620 cm⁻¹ confirm functional groups. provides analogous IR data for pyridine-substituted propanedioates .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of the bis(dimethylamino)methylidene moiety?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the resonance stabilization of the methylidene group. The lone pairs on the dimethylamino groups delocalize into the conjugated system, reducing electrophilicity at the central carbon. ’s IUPAC nomenclature guidelines ensure accurate representation of substituent effects in computational models .
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The bulky bis(dimethylamino)methylidene group creates steric hindrance, limiting nucleophilic attack at the central carbon. However, its electron-withdrawing nature activates adjacent carbonyl groups for reactions like Michael additions. ’s analysis of diethyl 2-methylidenepropanedioate reactivity under basic conditions (e.g., Knoevenagel condensations) provides a mechanistic framework .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 60–85% in vs. variable results in ) may arise from moisture sensitivity or incomplete acetonide formation. Systematic studies using controlled humidity (<5% H₂O) and inert atmospheres (N₂/Ar) are recommended. Quantitative NMR or HPLC purity assays (as in ) can standardize yield calculations .
Analytical and Biological Research Questions
Q. What chromatographic methods are optimal for separating stereoisomers of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. ’s use of reverse-phase C18 columns for pyridine analogs suggests methanol/water gradients (70:30 to 95:5) with 0.1% trifluoroacetic acid improve peak resolution .
Q. How does this compound interact with biological enzymes, and what assays validate its inhibitory potential?
- Methodological Answer : The dimethylamino groups may act as hydrogen bond acceptors. Fluorescence polarization assays (e.g., using FITC-labeled enzymes) or surface plasmon resonance (SPR) can quantify binding affinities. and describe similar compounds probing enzyme-substrate interactions, with IC₅₀ values determined via kinetic assays .
Regulatory and Safety Considerations
Q. What safety protocols are critical when handling this compound in lab settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
